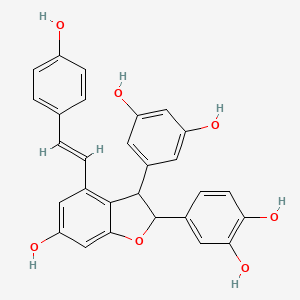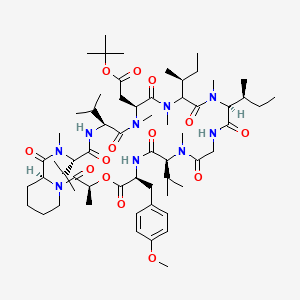
SKF-83,959
Vue d'ensemble
Description
SKF-83959, également connu sous le nom de 6-chloro-7,8-dihydroxy-3-méthyl-1-(3-méthylphényl)-2,3,4,5-tétrahydro-1H-3-benzazépine, est un dérivé de la benzazépine synthétique. Il est principalement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques. SKF-83959 agit comme un agoniste au niveau de l'hétéromère du récepteur de la dopamine D1-D2 et il a été démontré qu'il modulait les récepteurs sigma-1 .
Applications De Recherche Scientifique
SKF-83959 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular signaling and neuroprotection.
Medicine: Explored for potential therapeutic effects in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Mécanisme D'action
Target of Action
SKF-83,959, also known as 3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine, is a synthetic benzazepine derivative used in scientific research . It primarily targets the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .
Mode of Action
This compound interacts with its targets by acting as an agonist at the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates PIP2 hydrolysis in membranes . It also changes the EC50 value of SKF81297 from 0.5 nM in control tissue to 31.6 nM, 251.2 nM, and 631.0 nM .
Result of Action
This compound has several molecular and cellular effects. It has neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor . It also promotes migration of cultured astrocytes by ERK1/2 activation . Additionally, it suppresses excitatory synaptic transmission in rat hippocampus via a dopamine receptor-independent mechanism .
Analyse Biochimique
Biochemical Properties
SKF-83,959 is a potent and selective dopamine D1-like receptor partial agonist . It has K i values for rat D1, D5, D2, and D3 receptors are 1.18, 7.56, 920, and 399 nM, respectively . This compound is also a potent allosteric modulator of sigma (σ)-1 receptor . It belongs to the benzazepine family and has improvements on cognitive dysfunction .
Cellular Effects
This compound has been shown to have neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor and promotes migration of cultures astrocytes by ERK1/2 activation . It suppresses excitatory synaptic transmission in rat hippocampus via a dopamine receptor-independent mechanism .
Molecular Mechanism
This compound acts as an agonist at the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .
Temporal Effects in Laboratory Settings
In a study on operant behaviors, this compound disrupted the performance of fixed-interval 30-second (FI30) and differential reinforcement of low-rate response 10-second (DRL10) behaviors in a dose-dependent manner . The therapeutic effect did not diminish during treatment .
Dosage Effects in Animal Models
In animal models, this compound (0.5 and 1 mg/kg; i.p.; 1 hour) reversed the scopolamine-induced cognitive impairments in the passive avoidance task and Y-Maze test . Female rats showed greater sensitivity and dose-dependent susceptibility than male rats to the anxiogenic-like effects of low doses of this compound .
Metabolic Pathways
It is known to stimulate PIP2 hydrolysis in membranes .
Subcellular Localization
It is known to suppress excitatory synaptic transmission in rat hippocampus , suggesting it may interact with synaptic proteins.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de SKF-83959 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés incluent :
Formation du noyau de la benzazépine : Ceci est réalisé par une série de réactions de cyclisation.
Introduction des groupes chloro et hydroxy : Ces groupes fonctionnels sont introduits par des réactions d'halogénation et d'hydroxylation sélectives.
Purification finale : Le composé est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour SKF-83959 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et l'utilisation de techniques de purification à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
SKF-83959 subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des quinones.
Réduction : Le composé peut être réduit pour éliminer le groupe chloro.
Substitution : Le groupe chloro peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation de dérivés déchlorés.
Substitution : Formation de dérivés de la benzazépine substitués.
Applications de la recherche scientifique
SKF-83959 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier les interactions des récepteurs de la dopamine et les voies de signalisation.
Biologie : Enquêté pour ses effets sur la signalisation cellulaire et la neuroprotection.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer.
Mécanisme d'action
SKF-83959 exerce ses effets principalement par son action sur les récepteurs de la dopamine. Il agit comme un agoniste complet au niveau du protomère D1 et comme un agoniste partiel à haute affinité au niveau du protomère D2. De plus, il module les récepteurs sigma-1, qui sont impliqués dans la neuroprotection et la signalisation cellulaire. Le composé inhibe également les canaux sodiques et les canaux potassiques à rectification retardée, contribuant à ses effets neuroprotecteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
SKF-38393 : Un autre dérivé de la benzazépine qui agit comme un agoniste partiel au niveau des récepteurs de la dopamine.
SCH-23390 : Un antagoniste sélectif du récepteur de la dopamine D1.
Quinpirole : Un agoniste sélectif du récepteur de la dopamine D2.
Unicité de SKF-83959
SKF-83959 est unique en raison de sa double action sur les récepteurs de la dopamine D1 et D2 et de sa capacité à moduler les récepteurs sigma-1. Cette combinaison d'activités en fait un outil précieux dans la recherche et un candidat potentiel pour des applications thérapeutiques .
Propriétés
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYTVOBSFOHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043818 | |
| Record name | SKF 83959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80751-85-5 | |
| Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 83959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-83959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)




![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)




